3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-[(4-fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine.
Scientific Research Applications
1. Biological Properties
Pyridazine derivatives, including 3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine, have shown significant biological properties such as anti-tumor and anti-inflammatory activity. The synthesis and characterization of these compounds have been done through NMR, IR, and mass spectral studies, as well as single crystal X-ray diffraction technique (Sallam et al., 2021).
2. Anti-Diabetic Applications
A family of triazolo-pyridazine-6-yl-substituted piperazines, related to the structure , was synthesized and evaluated for Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, suggesting potential use as anti-diabetic medications (Bindu et al., 2019).
3. Antiviral Activity
Some newly synthesized Triazolo[4,3‐b]pyridazines have demonstrated promising antiviral activity against hepatitis-A virus (HAV), indicating potential therapeutic applications in virology (Shamroukh & Ali, 2008).
4. Antimicrobial and Anticancer Applications
Fused heterocyclic 1,2,4-triazoles, similar in structure to the compound , have exhibited significant antimicrobial and anticancer activities. This suggests the potential for the development of new therapeutic agents in these domains (Prakash et al., 2011).
5. Agrichemical Uses
Pyridazine derivatives are utilized in the agriculture field for various purposes, including as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Their structural elucidation and docking studies have provided insights into these applications (Sallam et al., 2022).
Properties
Molecular Formula |
C17H12FN5S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H12FN5S/c18-14-3-1-12(2-4-14)11-24-17-21-20-16-6-5-15(22-23(16)17)13-7-9-19-10-8-13/h1-10H,11H2 |
InChI Key |
NKQQHGAFJDQEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)F |
solubility |
32.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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